molecular formula C21H17F3N2O2 B2914217 (E)-[(3-methoxyphenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092343-86-6

(E)-[(3-methoxyphenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

Cat. No.: B2914217
CAS No.: 1092343-86-6
M. Wt: 386.374
InChI Key: MVTDQORWKMWNCL-LGJNPRDNSA-N
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Description

The compound (E)-(3-methoxyphenyl)methoxyamine is a Schiff base (imine) featuring:

  • Aromatic substituents: A 3-methoxyphenyl methoxy group and a 4-(trifluoromethyl)pyridin-2-yl moiety on the phenyl ring.
  • Electronic properties: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, while the methoxy (OCH₃) group is electron-donating, creating a polarized electronic environment.
  • Potential applications: Such imines are often explored in medicinal chemistry (e.g., as kinase inhibitors) or materials science (e.g., optoelectronic devices) due to their tunable electronic properties and π-conjugated systems .

Properties

IUPAC Name

(E)-N-[(3-methoxyphenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-27-19-4-2-3-16(11-19)14-28-26-13-15-5-7-17(8-6-15)20-12-18(9-10-25-20)21(22,23)24/h2-13H,14H2,1H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTDQORWKMWNCL-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-methoxyphenyl)methoxypyridin-2-yl]phenyl}methylidene)amine typically involves a multi-step process. One common route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 3-methoxyphenylmethanol through the methylation of 3-hydroxybenzaldehyde.

    Coupling with Trifluoromethylpyridine: The methoxyphenyl intermediate is then coupled with 4-(trifluoromethyl)pyridine-2-carbaldehyde using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Formation of the Final Product: The final step involves the condensation of the coupled product with an amine under basic conditions to yield the desired (E)-(3-methoxyphenyl)methoxypyridin-2-yl]phenyl}methylidene)amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-methoxyphenyl)methoxypyridin-2-yl]phenyl}methylidene)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

(E)-(3-methoxyphenyl)methoxypyridin-2-yl]phenyl}methylidene)amine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-(3-methoxyphenyl)methoxypyridin-2-yl]phenyl}methylidene)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The methoxy group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Substituent Effects on the Pyridinyl and Phenyl Rings

Compound Name Pyridinyl Substituent Phenyl Substituent Key Structural Differences Reference
(E)-(3-Methoxyphenyl)methoxyamine CF₃ at position 4 3-OCH₃ High electron-withdrawing effect from CF₃ enhances stability and π-acidity.
(E)-({4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine CF₃ and Cl at positions 5 and 3 4-CH₃ Additional Cl substituent increases steric bulk and alters electronic properties.
N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine Pyridin-2-amine 3-OCH₃ and 4-benzyloxy (OCH₂Ph) Benzyloxy group introduces lipophilicity but lacks CF₃'s electron-withdrawing effect.
(E)-Methoxy({4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine Piperazine-linked 4-methylbenzoyl 3-NO₂ and OCH₃ Nitro group (NO₂) enhances π-acidity; piperazine improves solubility.
4-Methyl-N-(3-methylphenyl)pyridin-2-amine None (simple pyridin-2-amine) 3-CH₃ Lacks methoxy and CF₃ groups, reducing electronic complexity.

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and binding affinity in biological targets compared to chloro or methyl groups .
  • Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic substituents like benzyloxy .

Key Observations :

  • Trifluoromethylpyridinyl derivatives require anhydrous conditions due to the hygroscopic nature of CF₃-containing aldehydes .
  • Schiff base formation with electron-deficient aldehydes (e.g., nitro or CF₃-substituted) often requires acid catalysis .

Key Observations :

  • The trifluoromethyl group increases lipophilicity (LogP = 3.8), enhancing membrane permeability but reducing aqueous solubility .
  • Thiazole-containing analogs show superior antiproliferative activity, likely due to additional heterocyclic interactions .

Biological Activity

(E)-(3-methoxyphenyl)methoxyamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a methoxyphenyl group and a trifluoromethylpyridine moiety, which are significant for its biological activity. The molecular formula is C19H18F3N3O2, and its CAS number is 1092343-86-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Preliminary studies indicate that it may act as a Trk (tropomyosin receptor kinase) inhibitor, which is crucial in treating inflammatory diseases and certain cancers .
  • Antimicrobial Activity : The compound has shown promising in vitro antimicrobial properties. For instance, related derivatives have demonstrated significant inhibitory effects against various bacterial strains, suggesting that this compound may also exhibit similar properties .
  • Anti-inflammatory Effects : Some analogs of this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The inhibition of COX-1 and COX-2 enzymes could lead to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

The compound's antimicrobial activity was assessed through minimal inhibitory concentration (MIC) tests against several pathogens. For example:

CompoundPathogenMIC (µg/mL)
9hE. coli4
9dS. aureus8
9mMulti-drug resistant S. aureus0.5

These results indicate that the compound may be effective against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Inhibition studies on COX enzymes revealed that several derivatives of the compound exhibited potent anti-inflammatory effects:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
Indomethacin9.17-

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study 1: Trk Inhibition

A study highlighted the potential of Trk inhibitors in treating neurodegenerative diseases and cancers associated with aberrant Trk signaling pathways. The tested compounds showed significant inhibition of cell proliferation in cancer cell lines, indicating the therapeutic promise of this class of compounds .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of various derivatives against drug-resistant strains of bacteria. The results indicated that compounds structurally similar to (E)-(3-methoxyphenyl)methoxyamine exhibited enhanced potency compared to existing antibiotics, warranting further investigation into their clinical applications .

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